N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]-4-(trifluoromethoxy)aniline
Description
Properties
IUPAC Name |
N-[(E)-2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]-4-(trifluoromethoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O3/c1-9-13(21(22)23)12(20(2)19-9)7-8-18-10-3-5-11(6-4-10)24-14(15,16)17/h3-8,18H,1-2H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAJPWOPDNDFJR-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C=CNC2=CC=C(C=C2)OC(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1[N+](=O)[O-])/C=C/NC2=CC=C(C=C2)OC(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]-4-(trifluoromethoxy)aniline typically involves multiple steps, starting with the preparation of the nitropyrazole intermediate. This intermediate is then subjected to a series of reactions to introduce the ethenyl and trifluoromethoxy groups. Common reagents used in these reactions include strong bases, oxidizing agents, and various solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]-4-(trifluoromethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The nitropyrazole moiety can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups at the trifluoromethoxy position.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]-4-(trifluoromethoxy)aniline. For instance, derivatives of pyrazole have shown significant activity against various cancer cell lines. A study indicated that compounds with similar structures exhibited percent growth inhibitions (PGIs) of over 85% against several cancer types, including ovarian and brain cancers .
Antimicrobial Properties
The compound has demonstrated promising antimicrobial activity. In particular, derivatives containing the nitro group have shown effectiveness against a range of bacteria and fungi. For example, compounds with similar structures inhibited Mycobacterium smegmatis significantly, suggesting potential applications in treating tuberculosis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Structure | Target Organism | Inhibition Diameter (mm) |
|---|---|---|
| 6d | Mycobacterium smegmatis | 16 |
| 6e | Pseudomonas aeruginosa | 19 |
| 6c | Various Gram-negative bacteria | Variable |
Agricultural Applications
Compounds with similar structures have been investigated for their potential as agrochemicals. Their ability to inhibit specific enzymes or pathways in plants can lead to the development of new herbicides or fungicides. The trifluoromethoxy group is particularly noted for enhancing the bioactivity of such compounds.
Material Science Applications
In material science, the unique electronic properties imparted by the trifluoromethoxy group can be exploited in developing advanced materials such as organic electronics or sensors. The incorporation of pyrazole derivatives into polymer matrices has shown to improve the conductivity and stability of the materials .
Case Study 1: Anticancer Research
A detailed study on N-(substituted phenyl)-2-(3,4,5-trifluorobenzylidene)hydrazine derivatives revealed significant anticancer properties when tested against various cancer cell lines. The study reported that modifications to the pyrazole ring could enhance anticancer activity through improved interaction with target proteins involved in cell proliferation .
Case Study 2: Antimicrobial Efficacy
In another research effort focusing on antimicrobial agents derived from pyrazole, compounds were synthesized and tested against common pathogens. Results indicated that certain derivatives exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria, showcasing their potential as new antibiotics .
Mechanism of Action
The mechanism of action of N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]-4-(trifluoromethoxy)aniline involves its interaction with specific molecular targets and pathways. The nitropyrazole moiety can interact with enzymes and receptors, potentially inhibiting their activity. The trifluoromethoxy group may enhance the compound’s binding affinity and stability, contributing to its overall biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The compound’s key structural differentiators compared to analogs include:
- Pyrazole Core: Unlike aryl-substituted pyrazoles (e.g., 3-aryl-5-ethoxymethyleneamino derivatives in ), this compound retains methyl groups at positions 1 and 3, which may reduce steric hindrance compared to bulkier aryl substituents .
- Nitro Group Position : The nitro group at position 4 contrasts with analogs like 9-aryl-7-(4-nitrophenyl)pyrazolo-triazolopyrimidines, where nitro groups are typically para-substituted on appended phenyl rings .
- Aniline Substituent: The trifluoromethoxy group distinguishes it from derivatives with diethylamino (e.g., N,N-diethyl-4-[1-phenyl-3-(pyridin-2-yl)pyrazol-5-yl]aniline in ) or unsubstituted aniline groups, influencing electronic and solubility properties .
Physical and Spectral Properties
While direct data for the target compound are unavailable, inferences can be drawn from structurally related compounds:
- Melting Points: The target compound’s melting point is expected to fall between 194°C (for ethoxymethyleneamino pyrazoles) and >340°C (for fused heterocycles), influenced by its planar ethenyl bridge and nitro group .
- Solubility : The trifluoromethoxy group likely improves solubility in organic solvents compared to polar analogs like hydrazine-derived pyrazolo-pyrimidines .
Biological Activity
N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]-4-(trifluoromethoxy)aniline, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molar mass of 246.28 g/mol. Its structure includes a trifluoromethoxy group, which is known to enhance biological activity through various mechanisms.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, in a study involving various synthesized pyrazole derivatives, some compounds demonstrated IC50 values against cancer cell lines such as MCF-7 and MDA-MB 231, indicating their potential as anticancer agents .
Anti-inflammatory Effects
The anti-inflammatory potential of related compounds has also been documented. For instance, certain derivatives have shown efficacy in inhibiting COX enzymes, which are crucial in the inflammatory response. In vitro studies have reported promising results where these compounds outperformed traditional anti-inflammatory drugs like diclofenac .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the trifluoromethoxy group enhances binding interactions with target proteins, potentially leading to improved therapeutic effects .
Study 1: Anticancer Activity Evaluation
In a recent study, a series of pyrazole derivatives were synthesized and tested for their anticancer properties. The compound demonstrated an IC50 value of 6.2 μM against the HCT-116 colon carcinoma cell line, showcasing its potency . The study highlighted the role of structural modifications in enhancing biological activity.
Study 2: Anti-inflammatory Efficacy
Another investigation focused on the anti-inflammatory effects of similar compounds. The synthesized derivatives were tested for their ability to inhibit PGE(2) production in serum samples from rats. The results indicated that several compounds had lower ulcerogenic effects compared to indomethacin while maintaining effective anti-inflammatory activity .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C13H14N4O2 |
| Molar Mass | 246.28 g/mol |
| CAS Number | 436100-81-1 |
| Anticancer IC50 (HCT-116) | 6.2 μM |
| COX Inhibition | Significant |
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyrazole and ethenyl linker. The trifluoromethoxy group’s ¹⁹F NMR signal appears at ~-58 ppm .
- X-ray Crystallography : Single-crystal diffraction (using SHELX or OLEX2 ) resolves stereochemistry and molecular packing. ORTEP-3 visualizes thermal ellipsoids for bond-length validation.
Q. Advanced Challenges :
- Discrepancy Resolution : If NMR data conflicts with computational predictions (e.g., NOE mismatches), refine the structure using SHELXL or compare with analogous pyrazole derivatives .
How do the electron-withdrawing substituents (nitro, trifluoromethoxy) influence the compound’s reactivity and stability?
Q. Advanced
- Nitro Group : Enhances electrophilicity at the pyrazole’s 5-position, directing nucleophilic attacks. Stability issues (e.g., photodegradation) require storage in amber vials .
- Trifluoromethoxy Group : Increases lipophilicity and metabolic stability. Its strong electron-withdrawing effect alters π-π stacking in crystallographic studies .
- Experimental Validation : Perform Hammett studies or DFT calculations to quantify substituent effects on reaction rates.
How can stereochemical purity of the ethenyl linker be ensured during synthesis?
Q. Advanced
- Stereoselective Synthesis : Use (E)-selective Heck coupling with aryl halides and stoichiometric base (e.g., K₂CO₃) .
- Validation Methods :
What strategies address contradictions in spectroscopic or crystallographic data?
Q. Advanced
- Cross-Validation : Compare experimental NMR shifts with computed values (e.g., using Gaussian or ADF software).
- Refinement Protocols : In SHELXL , adjust weighting schemes or exclude disordered solvent molecules to improve R-factors.
- Case Study : A 2020 study resolved conflicting NOE signals in a similar pyrazole derivative by re-examizing solvent effects on proton coupling .
How can computational modeling complement experimental studies of this compound?
Q. Advanced
- DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO levels) using B3LYP/6-31G(d) basis sets. Validate with experimental UV-Vis spectra.
- Molecular Dynamics : Simulate solvation effects or protein-ligand interactions if the compound is bioactive.
- Docking Studies : Use AutoDock Vina to explore binding modes with biological targets (e.g., enzymes inhibited by nitroaromatics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
